molecular formula C10H9ClF3N B13473324 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13473324
M. Wt: 235.63 g/mol
InChI Key: XJJHSYAFIDQDEQ-UHFFFAOYSA-N
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Description

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 2-position and a cyclobutyl group bearing a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions typically require the use of a suitable catalyst and controlled temperature to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5-position.

    2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but without the cyclobutyl group.

Uniqueness

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, emphasizing its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 2758004-85-0
  • Molecular Formula : C10H9ClF3N
  • Molecular Weight : 235.63 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination or nucleophilic substitution methods.
  • Chlorination at the 2-position of the pyridine ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better binding to target sites.

Pharmacological Effects

Experimental studies have shown that this compound exhibits:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, with MIC values indicating significant inhibition at low concentrations.
  • Antitumor Activity : In vitro assays revealed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in specific applications:

StudyTargetIC50 (µM)Remarks
Cancer Cell Lines5.2Significant cytotoxicity observed in HL60 cells.
Mycobacterium tuberculosis<20Effective against TB with promising MIC values.
Bacterial Strains10Exhibited broad-spectrum antimicrobial properties.

Notable Research Outcomes

  • Antimicrobial Screening : A study evaluated the compound against Mycobacterium tuberculosis, reporting a potent inhibitory effect with MIC values less than 20 µM, indicating strong potential for tuberculosis treatment .
  • Cancer Research : In vitro studies showed that this compound significantly inhibited the growth of various cancer cell lines, particularly in hematological malignancies .
  • Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest .

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9ClF3N/c11-8-4-1-3-7(15-8)9(5-2-6-9)10(12,13)14/h1,3-4H,2,5-6H2

InChI Key

XJJHSYAFIDQDEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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